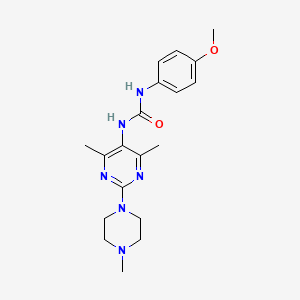

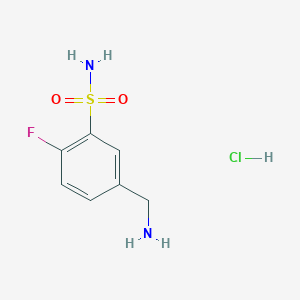

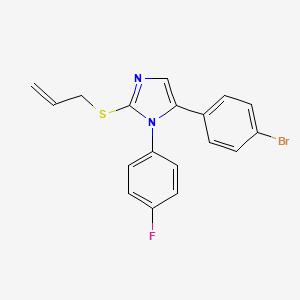

1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of chemicals characterized by their intricate arrangements of pyrimidine, piperazine, and methoxyphenyl groups. Such molecules are of interest for their potential in various chemical reactions and properties that contribute to fields like medicinal chemistry and material science.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, starting from base pyrimidine derivatives combined with various reagents to introduce the desired functional groups. For instance, Saracoglu et al. (2019) detailed the synthesis of 2-oxopyrimidin-1(2H)-yl-urea and thiourea derivatives through the reaction of arylisocyanates or arylisothiocyanates with specific pyrimidin-2(1H)-one derivatives, employing DFT quantum chemical calculations for molecular property analysis (Saracoglu et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds containing pyrimidinyl and methoxyphenyl groups has been extensively studied, revealing intricate details about their atomic arrangements and bonding. The X-ray crystal structure analysis, for instance, provides insights into the conformational dynamics and intermolecular interactions that influence the compound's stability and reactivity. An example includes the work by Moser et al. (2005), which investigated the crystal structure of a complex pyrimidine derivative, shedding light on the disorder within methoxycarbonyl groups and the orientation of aryltriazenyl groups (Moser et al., 2005).

Chemical Reactions and Properties

The reactivity of such compounds often hinges on the presence of functional groups that can undergo various chemical transformations. For instance, cyclocondensation reactions, as reported by Bonacorso et al. (2003), involve the reaction of specific buten-2-ones with urea to synthesize novel pyrimidinones, highlighting the chemical versatility of pyrimidine derivatives (Bonacorso et al., 2003).

科学的研究の応用

Supramolecular Chemistry

- Dimerization Through Hydrogen Bonding : Ureidopyrimidinones, closely related to the query compound, demonstrate strong dimerization capabilities via quadruple hydrogen bonding. This property is significant in the development of supramolecular polymers and materials that self-assemble through non-covalent interactions (Beijer et al., 1998).

Medicinal Chemistry

- Anticancer Activities : Diaryl ureas, sharing a core structure with the query compound, have been designed and evaluated for their antiproliferative activity against various cancer cell lines. These compounds hold potential as new anticancer agents, demonstrating significant inhibitory effects on cell proliferation (Feng et al., 2020).

Organic Synthesis and Functional Materials

- Synthesis of Novel Heterocyclic Compounds : The synthesis of novel pyrimidine derivatives, through reactions involving urea and other starting materials, shows the versatility of pyrimidine and urea functionalities in creating diverse chemical structures. These compounds are explored for various applications, including as intermediates in pharmaceutical synthesis and materials science (Aparicio et al., 1979).

Antiviral and Antifungal Research

- Antiviral and Antifungal Properties : Research on derivatives of pyrimidines has also explored their antiviral and antifungal activities, indicating the potential of such compounds in developing new treatments for infectious diseases (El‐Sayed et al., 2009); (Jafar et al., 2017).

Safety And Hazards

This would involve examining any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.

将来の方向性

This would involve discussing potential future research directions, such as new applications for the compound or new methods of synthesis.

I hope this helps, and I encourage you to consult with a chemistry professional or academic for more detailed and specific information. Please note that handling chemicals should always be done in a controlled environment following appropriate safety procedures.

特性

IUPAC Name |

1-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O2/c1-13-17(23-19(26)22-15-5-7-16(27-4)8-6-15)14(2)21-18(20-13)25-11-9-24(3)10-12-25/h5-8H,9-12H2,1-4H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJSVNHYXPILTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)

![6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2487779.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2487780.png)

![1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2487783.png)

![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/no-structure.png)